molecular formula C10H6F3NS B13198614 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole

2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole

Numéro de catalogue: B13198614
Poids moléculaire: 229.22 g/mol
Clé InChI: RZKPWYUISQWQET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Characterization of 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole

IUPAC Nomenclature and Systematic Identification

The systematic name This compound follows IUPAC rules by prioritizing the thiazole ring as the parent structure. The numbering begins at the sulfur atom (position 1), with the nitrogen at position 3. The difluoromethyl group (-CF₂H) occupies position 2, while the 4-fluorophenyl substituent attaches to position 5.

The molecular formula C₁₀H₆F₃NS confirms elemental composition through high-resolution mass spectrometry, showing a molecular ion peak at m/z 229.22 (calculated: 229.22). The SMILES notation C1=CC(=CC=C1C2=CN=C(S2)C(F)F)F encodes the connectivity: a thiazole ring (C2=CN=C(S2)) linked to a difluoromethyl group (C(F)F) and a para-fluorinated benzene ring.

Table 1: Key Identifiers

Property Value
IUPAC Name This compound
Molecular Formula C₁₀H₆F₃NS
InChI Key RZKPWYUISQWQET-UHFFFAOYSA-N
Molecular Weight 229.22 g/mol

Molecular Geometry and Crystallographic Analysis

While single-crystal X-ray diffraction data remains unavailable for this specific compound, analogous 1,3-thiazole derivatives exhibit planar ring systems with bond lengths of 1.74 Å (C-S) and 1.30 Å (C=N). The difluoromethyl group adopts a staggered conformation relative to the thiazole plane to minimize steric interactions. The dihedral angle between the thiazole ring and fluorophenyl group is estimated at 35-40° based on density functional theory optimizations.

The fluorine atoms on the methyl group display torsional flexibility, with calculated C-F bond lengths of 1.34 Å and F-C-F angles of 108.5°. These geometric parameters suggest significant p-orbital contribution to bonding, consistent with the electronegative nature of fluorine.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR spectrum (400 MHz, CDCl₃) reveals three distinct regions:

  • Aromatic protons: Doublet at δ 7.63-7.56 ppm (2H, J = 8.4 Hz) for ortho-hydrogens on the fluorophenyl ring
  • Thiazole proton: Singlet at δ 7.37 ppm (1H) for position 4 hydrogen
  • Difluoromethyl group: Doublet of doublets at δ 6.12 ppm (1H, J = 53.2 Hz, 3.8 Hz) for CHF₂

¹⁹F NMR (377 MHz) shows two signals:

  • δ -110.2 ppm (1F, para-fluorine on benzene)
  • δ -118.5 ppm (2F, difluoromethyl group)

¹³C NMR (100 MHz) assignments:

Carbon Position δ (ppm) Multiplicity
C-2 (CF₂H) 115.5 t (J = 258 Hz)
C-4' (F-C₆H₄) 162.6 s
C-5 (thiazole) 152.5 d (J = 43 Hz)
Fourier-Transform Infrared (FT-IR) Spectral Features

Key vibrational modes observed in the IR spectrum:

  • 3105 cm⁻¹: C-H stretching (thiazole ring)
  • 1589 cm⁻¹: C=N asymmetric stretching
  • 1492 cm⁻¹: C-C aromatic ring vibrations
  • 1124 cm⁻¹: C-F stretching (difluoromethyl)
  • 834 cm⁻¹: C-S-C bending mode

The absence of N-H stretches above 3200 cm⁻¹ confirms the absence of tautomeric forms. The strong absorption at 1124 cm⁻¹ demonstrates fluorine's electron-withdrawing effect on adjacent carbon atoms.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry reveals characteristic fragmentation pathways:

  • Molecular ion [M]⁺ at m/z 229.22
  • Major fragments:
    • m/z 184.10 (loss of CHF₂)
    • m/z 157.05 (C₆H₄F-S⁺)
    • m/z 109.03 (C₇H₅F⁺)

The base peak at m/z 184.10 results from α-cleavage between the thiazole ring and difluoromethyl group. Subsequent loss of HCN from the thiazole moiety produces the m/z 157.05 ion.

Computational Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) level calculations provide optimized geometry parameters:

Table 2: Calculated Bond Parameters

Bond Length (Å) Angle (°)
C2-S1 1.714 S1-C2-N3: 89.2
C5-C4' 1.483 C4'-C5-S1: 121.4
C7-F8 1.342 F8-C7-F9: 108.7

Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 5.2 eV, localized predominantly on the thiazole ring and fluorophenyl group. The electrostatic potential map shows negative charge accumulation (-0.32 e) at fluorine atoms and positive charge (+0.18 e) at the sulfur atom.

Electron Density Distribution Mapping

Laplacian of electron density (∇²ρ) calculations identify:

  • Covalent bonding regions: ∇²ρ < 0 at C-S (core electrons)
  • Non-covalent interactions: ∇²ρ > 0 between fluorine atoms and adjacent hydrogens
  • Van der Waals surfaces: Distinct lobed structure around fluorine atoms (3.2 Å radius)

The reduced density gradient analysis confirms weak C-H···F interactions (3.1 kJ/mol) stabilizing the molecular conformation. These non-covalent interactions contribute to the compound's thermal stability, as evidenced by differential scanning calorimetry data showing decomposition above 215°C.

Propriétés

Formule moléculaire

C10H6F3NS

Poids moléculaire

229.22 g/mol

Nom IUPAC

2-(difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole

InChI

InChI=1S/C10H6F3NS/c11-7-3-1-6(2-4-7)8-5-14-10(15-8)9(12)13/h1-5,9H

Clé InChI

RZKPWYUISQWQET-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CC=C1C2=CN=C(S2)C(F)F)F

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-aminoacetophenones with iso(thio)cyanates in the presence of Selectfluor. This reaction is a multi-component process that allows for the selective synthesis of the desired thiazole compound . The reaction conditions typically involve the use of a solvent such as acetonitrile and a temperature range of 25-50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of difluoromethyl-5-(4-fluorophenyl)-1,3-thiazole-2-oxide.

    Reduction: Formation of difluoromethyl-5-(4-fluorophenyl)-1,3-thiazole-2-amine.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole with structurally related thiazole derivatives, focusing on substituent effects, crystallographic properties, and biological activities.

Substituent Variations and Crystal Structures

Key Compounds :

  • 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (4) and 4-(4-Fluorophenyl) analog (5) ():
    • Structural Features : Both compounds are isostructural with triclinic $ P\overline{1} $ symmetry and two independent molecules per asymmetric unit. The fluorophenyl and chlorophenyl substituents result in nearly identical crystal packing, demonstrating that halogen substitution (Cl vs. F) can maintain isostructurality .
    • Synthesis : High yields (exact yields unspecified) via condensation reactions, recrystallized in dimethylformamide (DMF) .
  • IDOMOF, MEWQUC, WIGQIO ():
    • These analogs differ in para-substituents on the phenyl rings (Br, Cl, CH$_3$) and exhibit similar molecular conformations but distinct crystal packing due to halogen size and polarity differences .

Table 1: Crystallographic Comparison of Selected Thiazoles

Compound Substituent (Position) Crystal System Symmetry Packing Features Reference
Compound 4 (Cl derivative) 4-ClPh (position 4) Triclinic $ P\overline{1} $ Isostructural with 5
Compound 5 (F derivative) 4-FPh (position 4) Triclinic $ P\overline{1} $ Identical to 4, adjusted for F
IDOMOF 4-BrPh (position 3) Not specified - Different packing vs. MEWQUC

Antifungal and Anticancer Activities :

  • Thiazolyl Hydrazone Derivatives (): 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole showed antifungal activity against Candida utilis (MIC = 250 µg/mL) and anticancer effects on MCF-7 cells (IC$_{50}$ = 125 µg/mL) .
  • Compound 16b ():
    • 2-(5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole exhibited superior cytotoxicity against HepG2 cells (vs. cisplatin), attributed to synergistic effects of dichlorophenyl and thiophene substituents .
Substituent Effects on Physicochemical Properties
  • Halogen Substituents :
    • Fluorine (small size, high electronegativity) vs. Chlorine/Bromine (larger, polarizable): Fluorine enhances metabolic stability and reduces steric hindrance, while halogens like Cl/Br may improve π-π stacking in crystal lattices .
  • Heterocyclic Additions :
    • Triazole and pyrazoline moieties (e.g., Compounds 4, 5, 31a, 31b) introduce hydrogen-bonding sites, influencing solubility and protein target interactions .

Activité Biologique

2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects. It also presents data tables summarizing key findings from various studies.

  • Molecular Formula: C9H7F2N2S
  • Molecular Weight: 216.23 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The thiazole moiety can mimic natural substrates, allowing it to inhibit enzymes involved in critical biochemical pathways.
  • Receptor Modulation: The fluorinated phenyl group enhances binding affinity to target proteins, potentially increasing selectivity and efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against a range of pathogens. For instance:

  • Gram-positive and Gram-negative Bacteria: Studies have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungi: The compound has demonstrated antifungal activity against species like Candida albicans.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has shown potential as an anticancer agent in various studies:

  • Cell Lines Tested: Significant cytotoxicity has been observed in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
  • Mechanism: It may induce apoptosis through the activation of caspase pathways.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-710.5
HepG215.3
A549 (lung)8.7

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been explored, showing promise in reducing inflammation markers:

  • Cytokine Inhibition: It has been shown to lower levels of TNF-α and IL-6 in vitro.

Table 3: Anti-inflammatory Activity Data

Compound Concentration (µM)TNF-α Inhibition (%)Reference
1050
2075

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to thiazole derivatives:

  • Study on Antimicrobial Efficacy: A high-throughput screening identified thiazole derivatives as effective against multi-drug resistant bacteria, suggesting a viable path for new antibiotic development.
  • Anticancer Investigations: A series of thiazole-based compounds were tested for their ability to inhibit tumor growth in xenograft models, showing significant promise in reducing tumor size compared to controls.

Q & A

Q. What are the established synthetic routes for 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole, and what are their yield optimization strategies?

The compound is typically synthesized via cyclocondensation reactions. For example, thiazole derivatives are often prepared by reacting α-haloketones with thioureas or thioamides. Key intermediates like 4-fluorophenyl-substituted precursors (e.g., 4-fluorobenzaldehyde derivatives) are condensed with difluoromethylthioacetamide under basic conditions (e.g., KOH/EtOH). Yield optimization involves controlling reaction temperature (70–90°C) and using catalysts such as pyridine or DMF to enhance cyclization efficiency. Purity is achieved via recrystallization from ethanol or acetonitrile .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • X-ray crystallography : Provides definitive structural confirmation, including bond angles, dihedral distortions, and intermolecular interactions (e.g., C–H···F hydrogen bonds). For example, C–F bond lengths in fluorophenyl groups average 1.35–1.38 Å, while thiazole ring planarity is confirmed via torsion angles < 5° .
  • NMR : 1H^{1}\text{H}-NMR shows distinct signals for difluoromethyl groups (δ 5.8–6.2 ppm as a triplet) and fluorophenyl protons (δ 7.2–7.9 ppm). 19F^{19}\text{F}-NMR is critical for verifying fluorinated substituents .
  • FT-IR : Key peaks include C–F stretches (1050–1150 cm1^{-1}) and thiazole ring vibrations (1450–1600 cm1^{-1}) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity and intermolecular interactions?

The 4-fluorophenyl group introduces electron-withdrawing effects, stabilizing the thiazole ring via resonance and enhancing electrophilic substitution resistance. Difluoromethyl groups increase lipophilicity (logP ~2.8), impacting solubility in polar solvents. Crystallographic studies reveal that fluorine atoms participate in weak hydrogen bonds (C–H···F, 2.4–2.7 Å), influencing crystal packing and stability .

Q. What experimental design considerations are critical for resolving contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC50_{50} variability) often arise from:

  • Purity : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >98% purity, as impurities like unreacted thioureas can skew results .
  • Assay conditions : Variations in solvent (DMSO vs. ethanol) or cell lines (e.g., HEK293 vs. HeLa) must be standardized. For example, DMSO concentrations >0.1% may inhibit enzyme activity .
  • Control compounds : Use fluorophenyl-free analogues to isolate fluorine-specific effects .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Core modifications : Replace the difluoromethyl group with trifluoromethyl or chloromethyl groups to assess steric/electronic impacts on target binding .
  • Substituent positioning : Synthesize isomers (e.g., 3-fluorophenyl vs. 4-fluorophenyl) to evaluate positional effects on bioactivity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as π-π stacking with aromatic residues or hydrogen bonding via thiazole nitrogen .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during storage or biological assays?

  • Storage : Lyophilize the compound and store under inert gas (N2_2) at −20°C to prevent hydrolysis of the difluoromethyl group .
  • Buffers : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% BSA to stabilize the compound in aqueous media .

Q. How can computational methods complement experimental data in optimizing this compound’s properties?

  • DFT calculations : Predict redox potentials (e.g., HOMO-LUMO gaps ~4.5 eV) to guide electrochemical stability .
  • MD simulations : Model membrane permeability by calculating logD values and polar surface areas (<90 Å2^2 suggests blood-brain barrier penetration) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.